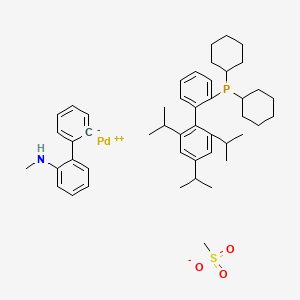

XPhos Palladacycle Gen. 4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1599466-81-5 |

|---|---|

分子式 |

C47H64NO3PPdS |

分子量 |

860.5 g/mol |

IUPAC 名称 |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |

InChI |

InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

InChI 键 |

HCFUQXFUHNOJLY-UHFFFAOYSA-M |

SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |

规范 SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |

溶解度 |

not available |

产品来源 |

United States |

Historical Context of Buchwald Palladacycle Catalyst Development

The journey to the sophisticated palladacycles used today began with early explorations into palladium-catalyzed carbon-nitrogen (C-N) bond formation. One of the first instances of a palladium-catalyzed C-N cross-coupling reaction was reported in 1983. wikipedia.org However, it was the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s that truly established the broad scope and utility of what is now known as the Buchwald-Hartwig amination. wikipedia.orgmdpi.com These early systems, often referred to as the "first generation," demonstrated the potential of palladium catalysis but required harsh reaction conditions and had a limited substrate scope. wikipedia.org

A significant breakthrough came in 1995 when Hermann and Beller reported a palladacycle generated from the cyclometallation of P(o-tol)3 with Pd(OAc)2, which showed unprecedented activity in Heck coupling reactions. psu.edu This work was pivotal, as it was the first instance of a palladacycle being specifically developed for catalysis and demonstrated the immense potential of such pre-formed catalyst systems. psu.edu Precatalysts are stable, pre-formed Pd(II) or Pd(0) species that can be easily handled and activate under reaction conditions to generate the catalytically active LnPd(0) species. psu.edu

This led to the systematic development of several generations of Buchwald precatalysts, each designed to overcome the limitations of the previous one. sigmaaldrich.comsigmaaldrich-jp.com

First Generation (G1): These precatalysts required deprotonation with a base to generate the active Pd(0) species. sigmaaldrich.comsigmaaldrich-jp.com While effective, their activation could be slow at room temperature with weaker bases. nih.gov

Second Generation (G2): The G2 precatalysts incorporated a biphenyl-based ligand instead of the phenethylamine (B48288) backbone of G1. sigmaaldrich.comsigmaaldrich-jp.com This modification allowed for the generation of the active catalyst at room temperature using milder bases like phosphates or carbonates, making them highly effective for a variety of Suzuki-Miyaura couplings. sigmaaldrich.com

Third Generation (G3): To enhance stability and versatility, the G3 precatalysts replaced the chloride anion of the G2 series with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (OMs) anion. sigmaaldrich-jp.com This change allowed for the accommodation of bulkier ligands and resulted in catalysts with longer solution life and improved solubility. sigmaaldrich-jp.com

Fourth Generation (G4): A challenge with G3 precatalysts was the potential for the carbazole (B46965) byproduct, generated upon activation, to inhibit the catalytic reaction. sigmaaldrich-jp.comacs.org To address this, the Buchwald group developed the G4 precatalysts by methylating the amino group of the biphenyl (B1667301) backbone. sigmaaldrich.comsigmaaldrich-jp.com This modification leads to higher solubility while maintaining excellent catalytic activity. sigmaaldrich.comsigmaaldrich-jp.com

This continuous evolution, driven by a deeper mechanistic understanding, has provided chemists with increasingly robust, active, and user-friendly palladium precatalysts. sigmaaldrich.com

Distinctive Features and Evolution of Xphos Ligand Architectures

At the heart of the success of many Buchwald catalysts is the design of the phosphine (B1218219) ligand. The XPhos ligand, chemically known as 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, is a member of the dialkylbiaryl phosphine ligand family pioneered by the Buchwald laboratory. wikipedia.orgnih.govsigmaaldrich.comwikipedia.org These ligands were developed to overcome the limitations of earlier phosphine ligands, which often required harsh conditions and were not effective for challenging substrates like aryl chlorides. wikipedia.org

The key features of the XPhos ligand architecture are:

Steric Bulk: The dicyclohexylphosphino group and the triisopropylbiphenyl (B8623147) backbone create a sterically hindered environment around the palladium center. nih.gov This bulkiness promotes the formation of the highly reactive, coordinatively unsaturated monoligated palladium(0) species, L1Pd(0), which is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle. nih.govacs.org

Electron-Rich Nature: XPhos is an electron-rich phosphine ligand. sigmaaldrich.comguidechem.com This electronic property increases the electron density on the palladium center, which in turn facilitates the oxidative addition of aryl halides, including the less reactive aryl chlorides. nih.gov

Air Stability: Unlike many other phosphine ligands that are sensitive to air, XPhos is an air-stable, crystalline solid, which makes it much more convenient to handle and store. wikipedia.orgsigmaaldrich.com

The development of XPhos was part of a broader evolution of dialkylbiaryl phosphine ligands, where systematic modifications to the ligand structure were made to tailor their catalytic activity for specific transformations. wikipedia.org This has led to a diverse family of "Buchwald ligands," each with unique properties suited for different cross-coupling reactions. wikipedia.org

| Ligand | Year Reported | Key Application Area |

| DavePhos | 1998 | Suzuki-Miyaura and Buchwald-Hartwig aminations wikipedia.org |

| JohnPhos | - | Suzuki-Miyaura reactions with aryl bromides and chlorides wikipedia.org |

| XPhos | - | Amination and amidation of aryl sulfonates and halides wikipedia.orgwikipedia.org |

| SPhos | - | Suzuki-Miyaura couplings and borylation of aryl chlorides wikipedia.org |

| RuPhos | - | - |

| BrettPhos | - | - |

Overview of Xphos Palladacycle Gen. 4 As a Prominent Catalyst in Organic Transformations

Pre-catalyst Activation Pathways

The transformation of the stable palladium(II) pre-catalyst into the catalytically active palladium(0) species is a critical initiation step. This activation is designed to be efficient and reliable, ensuring a rapid entry into the catalytic cycle.

Reductive Elimination to Generate the Active Palladium(0) Catalytic Species

The activation of this compound proceeds through a base-mediated reductive elimination. The palladacycle structure features a biphenyl backbone with a coordinated XPhos ligand and a methanesulfonato (OMs) group. The process is initiated by the deprotonation of the amine moiety on the biphenyl scaffold by a Brønsted base. nscpolteksby.ac.id This deprotonation forms an intermediate amido complex. nku.edu

This intermediate subsequently undergoes an intramolecular C-N reductive elimination, which results in the formation of the active L-Pd(0) species (where L is the XPhos ligand) and an N-substituted carbazole (B46965) byproduct. nscpolteksby.ac.idnku.edu A key advantage of the fourth-generation pre-catalysts is the nature of this byproduct. Unlike earlier generations that produced carbazole, which can be a suspected carcinogen and can participate in side reactions, the Gen. 4 pre-catalyst is engineered to release an N-methyl or N-phenyl substituted carbazole. nscpolteksby.ac.id These N-substituted carbazoles are generally inert under the cross-coupling conditions and pose fewer health concerns. nscpolteksby.ac.id This facile and clean generation of the active catalyst is a significant improvement, contributing to the robustness and broad utility of the Gen. 4 system. nih.gov

Influence of Bulky Phosphine (B1218219) Ligands on Catalyst Stability and Reactivity

The XPhos ligand, characterized by its bulky dicyclohexylphosphino group and the sterically demanding 2',4',6'-triisopropylbiphenyl backbone, plays a pivotal role in the stability and reactivity of the catalytic system. nsf.govethz.ch The steric bulk of the XPhos ligand is instrumental in promoting the formation of a monoligated palladium(0) species, L-Pd(0). nih.gov This coordinatively unsaturated 12-electron species is highly reactive and is considered the active catalyst in many cross-coupling reactions. nih.gov

The bulkiness of the ligand discourages the formation of less reactive bis-ligated palladium complexes, thereby maintaining a high concentration of the active catalyst. nih.gov Furthermore, the steric hindrance provided by the XPhos ligand facilitates crucial steps in the catalytic cycle. It promotes the oxidative addition of even challenging substrates like aryl chlorides and accelerates the final reductive elimination step to release the product. nku.eduethz.ch The biaryl scaffold of the XPhos ligand can also offer additional stabilization to the palladium center through interactions with the π-system of the second aryl ring, creating a pseudo-bidentate coordination mode. ethz.ch This combination of steric bulk and electronic properties renders the catalyst both highly active and stable, allowing for low catalyst loadings and efficient turnover. nih.govnsf.gov

Detailed Catalytic Cycle Analysis

Once the active L-Pd(0) species is generated, it enters the catalytic cycle, which comprises a sequence of fundamental organometallic reactions: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition of Substrates to Palladium(0)

The first step in the catalytic cycle is the oxidative addition of the electrophilic substrate, typically an aryl halide or triflate, to the monoligated palladium(0) complex. nku.edu In this step, the palladium center inserts into the carbon-halogen or carbon-oxygen bond, leading to the formation of a palladium(II) intermediate. The oxidation state of palladium changes from 0 to +2.

The electron-rich nature and the steric bulk of the XPhos ligand significantly enhance the rate of this oxidative addition. nku.edu The increased electron density on the palladium atom, donated by the phosphine, facilitates the cleavage of the substrate's bond. nku.edu This is particularly advantageous for less reactive electrophiles, such as aryl chlorides, enabling their efficient coupling under milder conditions. nku.edu The formation of a T-shaped L-Pd(Ar)X intermediate is often proposed, which is stabilized by the bulky ligand. nih.gov

Transmetalation Processes: Pathways and Intermediates (e.g., Sodium Enolate Transmetalation)

Following oxidative addition, the transmetalation step occurs, where the nucleophilic coupling partner transfers its organic group to the palladium(II) center, displacing the halide or triflate. nku.edu The steric bulk of the XPhos ligand promotes the formation of low-coordinate palladium complexes, which creates a vacant site for the incoming nucleophile to coordinate to the metal. nku.edu

A pertinent example is the transmetalation involving a sodium enolate in α-arylation reactions of ketones. After the oxidative addition of the aryl halide, the resulting Pd(II) complex reacts with the sodium enolate. nsf.gov This leads to the formation of a (hetero)aryl-Pd(II) enolate intermediate. nsf.gov Computational studies on model systems suggest that the C-bound (η¹-alkyl) isomer of the palladium enolate is generally the most stable, favored over the O-bound (η¹-oxo) or η³-isomers. nsf.gov The hard-soft acid-base (HSAB) principle can be used to rationalize the preference for C- versus O-attack of the enolate on the palladium center. nscpolteksby.ac.id The choice of ligand, such as XPhos, has a profound impact on the energetics of this step and can be crucial for achieving high yields, particularly with challenging nucleophiles like nitronates.

| Transmetalation Intermediate Isomers (Model System) | Relative Energy (kcal/mol) |

| Pd(II) η¹-alkyl complex | 0 (Lowest energy) |

| η³-Pd(II) complex | +4.4 |

| Pd(II) η¹-oxo complex | +9.6 |

| Table based on computational data for a model system with a sodium enolate. nsf.gov |

Reductive Elimination for Product Formation

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups coupled on the palladium(II) center form a new carbon-carbon or carbon-heteroatom bond, and the desired product is released from the coordination sphere of the metal. nku.edu This process regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Computational and Theoretical Insights into Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms of palladium-catalyzed cross-coupling reactions. For the this compound system, DFT studies have been instrumental in mapping out the energy landscapes of catalytic cycles and characterizing the structures of key intermediates.

A notable study focused on the palladium-catalyzed direct α-C(sp3) heteroarylation of ketones, which utilized this compound. This research provided detailed DFT calculations on the active Pd(0) catalyst and its subsequent reaction intermediates. nsf.gov The study revealed that after the in-situ reduction of the precatalyst, the active XPhos-Pd(0) species is stabilized by an interaction between the palladium center and the arene ring of the XPhos ligand. nsf.gov

The catalytic cycle typically commences with the oxidative addition of a (hetero)aryl halide to the Pd(0) center. This is followed by transmetalation with a nucleophile, and the cycle is completed by reductive elimination to yield the final product and regenerate the active Pd(0) catalyst. In the context of the α-heteroarylation of ketones, the transmetalation step involves the sodium enolate of the ketone. DFT calculations have shown that the resulting (hetero)aryl-Pd(II) enolate intermediate can exist in different isomeric forms. nsf.gov

The relative energies of these isomers are crucial in determining the reaction pathway. For instance, in the reaction of the XPhos Pd(II) oxidative addition product with a sodium enolate, three possible isomers of the transmetallation product were identified and their energies calculated. The lowest-energy isomer was found to be a Pd(II) η1-alkyl complex, which is the most likely intermediate to proceed to the product-forming reductive elimination step. nsf.gov

Table 1: Relative Energies of Transmetallation Product Isomers in XPhos-Catalyzed α-Heteroarylation of Ketones nsf.gov

| Isomer | Description | Relative Energy (kcal/mol) |

| 3c1 | Pd(II) η1-alkyl complex | 0.0 |

| 3c2 | η3-Pd(II) complex | +4.4 |

| 3c3 | Pd(II) η1-oxo complex | +9.6 |

This table is generated based on data from a DFT study on the α-heteroarylation of ketones catalyzed by an XPhos-palladium system. The energies are relative to the most stable isomer.

The actual mechanism of palladium-catalyzed reactions is complex and can involve various factors, including the potential formation of palladium aggregates and the influence of different stereoisomers of catalytic intermediates. nsf.gov While the formation of palladium nanoparticles or clusters as the active catalytic species has been a subject of debate in palladium catalysis, well-defined precatalysts like this compound are designed to generate monomeric, ligand-stabilized Pd(0) species in solution, thereby minimizing the formation of such aggregates.

The stereochemistry of the palladium intermediates plays a critical role in the catalytic cycle. For instance, during the transmetalation step in the α-heteroarylation of ketones, different isomers of the palladium(II) enolate complex can be formed. nsf.gov As shown in the DFT calculations, the relative stability of these isomers can significantly influence the reaction pathway. The lowest energy isomer, a Pd(II) η1-alkyl complex, is the most probable intermediate leading to the desired product. nsf.gov The steric bulk of the XPhos ligand is crucial in directing the stereochemical outcome of these intermediates, favoring geometries that facilitate the subsequent reductive elimination step. nsf.gov

The unique structural features of the XPhos ligand, particularly its biaryl backbone, play a crucial role in stabilizing the active palladium catalyst. Computational studies have highlighted the significance of palladium-arene interactions in this context. nsf.gov

The steric bulk of the triisopropylphenyl group on the XPhos ligand further enhances the stability of the catalyst and promotes the formation of the monoligated Pd(0) species, which is believed to be the most active catalytic species in many cross-coupling reactions. nih.gov These synergistic electronic and steric effects, stemming from the well-designed ligand framework, are key to the high performance of this compound.

Direct α-C(sp3) Heteroarylation of Ketones

The direct functionalization of α-carbons of ketones with heteroaryl moieties is a significant transformation in medicinal chemistry and materials science. nsf.govnsf.gov this compound has proven to be an exceptional catalyst for this reaction, particularly when enhanced by microwave irradiation. nsf.govnsf.gov

Substrate Scope and Functional Group Tolerance for Ketones and Heteroaryl Halides

The palladium-catalyzed direct α-C(sp3) heteroarylation of ketones using this compound exhibits a broad substrate scope. nsf.gov The reaction accommodates a variety of ketones and heteroaryl halides.

Ketone Substrate Scope:

A diverse range of ketones can be successfully heteroarylated. This includes acetophenone (B1666503) and its derivatives, as well as cyclic ketones like cyclohexanone. jove.comacs.org The reaction works well for the formation of C-C bonds at both primary and secondary α-carbons, although reactions at secondary carbons may require slightly more forcing conditions. nsf.gov

Heteroaryl Halide Substrate Scope:

The reaction is compatible with a wide array of heteroaryl halides, including but not limited to:

3-Bromopyridine nsf.govacs.org

3-Iodopyridine jove.com

5-Bromopyrimidine acs.org

6-Bromoquinoxaline acs.org

Generally, the reaction is successful with various heteroaryl bromides and iodides. nsf.govacs.orgjove.com However, challenges have been noted with electron-rich, small heterocycles such as 5-bromo-1-methyl-1H-imidazole and 4-bromothiazole (B1332970) under the tested conditions. acs.org

Functional Group Tolerance:

A key advantage of this methodology is its notable functional group tolerance. nih.gov The reaction conditions are compatible with a range of functional groups, including esters, nitriles, and ethers, which are often sensitive in other catalytic systems. nih.govacs.org However, substrates containing highly electrophilic groups like cyano or nitro moieties did not yield the desired α-heteroarylation product, potentially due to interactions with the strong base used in the reaction. nsf.gov

Table 1: Examples of Successful Heteroarylation of Ketones

| Ketone | Heteroaryl Halide | Product | Yield (%) |

|---|---|---|---|

| Acetophenone | 3-Iodopyridine | 1-Phenyl-2-(pyridin-3-yl)ethanone | 98 nsf.govjove.com |

| Acetophenone | 3-Bromopyridine | 1-Phenyl-2-(pyridin-3-yl)ethanone | 78 nsf.gov |

| Cyclohexanone | 3-Bromopyridine | 2-(Pyridin-3-yl)cyclohexanone | 65 jove.com |

Optimization of Reaction Parameters: Base Equivalence, Solvent Effects, Temperature, and Reaction Time

The efficiency of the α-heteroarylation reaction is highly dependent on the careful optimization of several key parameters.

Base Equivalence: The use of an excess of a strong base is crucial for the success of the reaction. nsf.govnih.gov Sodium tert-butoxide (NaOtBu) has been identified as the optimal base, with approximately 2.4 equivalents providing the best results. nsf.govnsf.gov The excess base is necessary to suppress potential side reactions. nsf.govnih.gov Weaker bases were found to be less effective. nsf.gov

Solvent Effects: Toluene has been established as the preferred solvent for this transformation. nsf.govjove.com Other solvents such as tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), dioxane, and n-butanol were investigated but did not lead to improved reaction outcomes. nsf.gov

Temperature and Reaction Time: Under traditional thermal conditions, decent yields can be obtained at 100 °C for 4 hours or at 60 °C for 16–22 hours. nsf.gov However, as discussed in the following section, microwave irradiation allows for a significant reduction in reaction time. nsf.gov For more challenging substrates, such as those involving a secondary α-carbon, a higher temperature or longer reaction time may be necessary to achieve a good yield. nsf.gov Conversely, some thermally sensitive substrates may require room temperature conditions over an extended period. nsf.gov

Implementation of Microwave Irradiation for Accelerated Reaction Kinetics and Enhanced Efficiency

The application of microwave irradiation has revolutionized the direct α-heteroarylation of ketones, offering a rapid and efficient alternative to conventional heating. nsf.govnsf.gov This technique significantly shortens reaction times and often improves yields and product purity. nsf.govjove.com

Under microwave conditions, the reaction time can be dramatically reduced from several hours to as little as 10 minutes. nsf.gov The optimal temperature for the microwave-assisted reaction is typically around 130 °C. nsf.govjove.com Temperatures below 120 °C resulted in lower conversions, while temperatures exceeding 140 °C led to the formation of more side products. nsf.gov The rapid and uniform heating provided by microwaves helps to minimize the decomposition of starting materials and products that can occur with prolonged exposure to high temperatures under traditional heating methods. nsf.govjove.com

Strategic Advantages Over Traditional Thermal Conditions

The use of microwave irradiation in conjunction with the this compound catalyst offers several distinct advantages over traditional thermal heating for the α-heteroarylation of ketones:

Rapid and Efficient: The most significant advantage is the drastic reduction in reaction time, from hours to minutes. nsf.gov This is particularly beneficial for rapid screening of reaction conditions and for the efficient synthesis of compound libraries for applications like drug discovery. nsf.gov

Increased Selectivity and Purity: The rapid heating and cooling cycles under microwave conditions minimize the exposure of reactants and products to high temperatures for extended periods. nsf.gov This leads to a reduction in condensation or polymerization side products, resulting in cleaner reaction profiles and higher purity of the desired products. nsf.govjove.com

Greener Procedure: The efficiency of the microwave-assisted protocol contributes to a more environmentally friendly process by requiring less energy and potentially reducing the generation of chemical waste. nsf.govnih.gov

Cross-Coupling Methodologies

Beyond α-heteroarylation, this compound is a highly effective precatalyst for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Reactions, particularly with Unstable Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. fiveable.me this compound, along with its G3 counterpart, has demonstrated exceptional efficacy in facilitating these reactions, especially when dealing with challenging substrates like unstable boronic acids that are prone to protodeboronation. sigmaaldrich.comsigmaaldrich.com

The success of these couplings relies on the rapid activation of the precatalyst to generate the active Pd(0) species, coupled with high catalytic activity. sigmaaldrich.comsigmaaldrich.com This is particularly critical for unstable boronic acids, such as certain polyfluorophenyl and five-membered 2-heteroaryl boronic acids, where the rate of the desired cross-coupling must outcompete the rate of boronic acid decomposition. researchgate.netacs.org

This compound enables the coupling of these unstable boronic acids with a variety of partners, including electron-rich, sterically hindered, and heteroaryl chlorides, under mild conditions (room temperature to 40 °C) and with short reaction times, often providing the desired biaryl products in very high yields. sigmaaldrich.comsigmaaldrich.comnih.gov The ability to perform these transformations efficiently at lower temperatures is a key advantage, as it minimizes the decomposition of sensitive substrates. acs.org

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This compound is recognized as a particularly powerful precatalyst for this transformation. chemicalbook.comvulcanchem.com The XPhos ligand itself is well-established for promoting the coupling of aryl chlorides and tosylates with a wide range of amines and amides, and the Gen. 4 palladacycle enhances this capability. wikipedia.org This catalyst system is effective for coupling primary and secondary amines with various aryl halides, even at very low catalyst loadings. nih.gov Its efficiency makes it a key tool for synthesizing N-substituted piperazines and other nitrogen-containing compounds that are prevalent in biologically active molecules and FDA-approved drugs. researchgate.net The stability and predictable reactivity of the Gen. 4 precatalyst ensure reliable and high-yielding C-N bond formation across a diverse substrate scope. strem.com

Broad Scope of Carbon-Carbon and Carbon-Heteroatom Bond Formations

While renowned for C-N bond formation, the utility of this compound extends to a wide array of other cross-coupling reactions, making it a versatile tool for constructing both carbon-carbon (C-C) and carbon-heteroatom bonds. strem.comrsc.org The catalyst's design allows it to be effective in numerous named reactions that are fundamental to organic synthesis. sigmaaldrich.comsigmaaldrich.com

The precatalyst has demonstrated high efficiency in various C-C bond-forming reactions, including the Suzuki-Miyaura, Negishi, and the copper-free Sonogashira couplings. wikipedia.orgsigmaaldrich.com Its application in Suzuki-Miyaura reactions is particularly notable for its effectiveness with challenging substrates like aryl and vinyl sulfonates. researchgate.net Furthermore, it has been successfully employed in Stille and Hiyama couplings. sigmaaldrich.comsigmaaldrich.com This broad reactivity profile enables the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.net

Beyond C-C and C-N bonds, the catalyst is also proficient in forming carbon-oxygen (C-O) and carbon-sulfur (C-S) linkages, further expanding its synthetic utility. google.com A protocol for the direct α-C(sp³) heteroarylation of ketones using this compound highlights its capacity to form C-C bonds adjacent to heteroatoms under microwave irradiation. nih.govnsf.gov

| Bond Type | Reaction Name | Substrate Examples | Reference |

|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Aryl chlorides/tosylates, primary/secondary amines, amides | wikipedia.orgnih.govresearchgate.net |

| C-C | Suzuki-Miyaura Coupling | Aryl/vinyl halides/sulfonates, organoboron reagents | wikipedia.orgsigmaaldrich.comresearchgate.net |

| C-C | Negishi Coupling | Organozinc reagents, aryl halides | wikipedia.orgsigmaaldrich.com |

| C-C | Sonogashira Coupling | Terminal alkynes, aryl chlorides | wikipedia.orgresearchgate.net |

| C-C | Heck Reaction | Alkenes, aryl halides | sigmaaldrich.comsigmaaldrich.com |

| C-C | Hiyama Coupling | Organosilanes, aryl halides | sigmaaldrich.comsigmaaldrich.com |

| C-C | Stille Coupling | Organostannanes, aryl halides | sigmaaldrich.comsigmaaldrich.com |

| C-Heteroatom | C-O/C-S Coupling | Alcohols, thiols, aryl halides | google.com |

Synthesis of Complex Organic Architectures

The efficiency and broad functional group tolerance of this compound make it an ideal catalyst for the assembly of intricate molecular structures, moving beyond simple bond formations to enable complex synthetic strategies.

Diversity-Oriented Synthesis for Biologically Active Small Molecules

Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening in drug discovery. This compound is particularly well-suited for such applications. A key example is its use in a microwave-assisted direct α-heteroarylation of ketones. nih.govjove.com This method allows for the rapid and efficient attachment of various heteroaryl fragments directly to ketone substrates, providing a streamlined path to novel molecular entities. nih.govjove.com The operational simplicity and broad substrate scope of this protocol make it a valuable tool for creating libraries of potential pharmaceutical candidates and other biologically active small molecules. nih.govnsf.gov

Application in Domino Synthesis Sequences for Natural Product Scaffolds

Domino (or cascade) reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation, rapidly building molecular complexity from simple starting materials. This compound has been identified as a key enabler for such sequences. For instance, the microwave-assisted heteroarylation method it catalyzes has potential applications in domino approaches for the synthesis of natural product scaffolds like isocoumarins. nsf.gov The XPhos ligand, central to the Gen. 4 catalyst, has been used in palladium-catalyzed domino sequences involving a Heck cyclization followed by an intramolecular direct C–H functionalization to create complex spiro-fused dihydroquinolin-2-ones. acs.org These applications demonstrate the catalyst's ability to facilitate intricate transformations leading to core structures found in natural products.

Preparative Scale Synthesis of Pharmaceutical Intermediates and Fine Chemicals

A critical test for any catalyst is its scalability and robustness for producing significant quantities of material. This compound has proven effective in this regard, finding use in the preparative-scale synthesis of valuable chemical compounds. Its stability and high efficiency are crucial for applications in the pharmaceutical and fine chemical industries. guidechem.comrsc.org The related G3 precatalysts have been synthesized on a multigram scale, demonstrating the practicality of this catalyst family for larger-scale operations. researchgate.net The catalyst has been applied to the synthesis of bioactive compounds and complex pharmaceutical intermediates, underscoring its reliability and importance in producing high-value molecules beyond the laboratory bench. researchgate.net

Catalyst Design Principles and Process Optimization for Xphos Palladacycle Gen. 4 Systems

Rational Design of XPhos-Derived Ligands: Steric Hindrance and Electronic Properties

The efficacy of XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and its corresponding palladacycle pre-catalysts stems from the deliberate manipulation of steric and electronic properties of the phosphine (B1218219) ligand. acs.orgucla.edu The XPhos ligand is a member of the Buchwald-type biarylphosphine family, which is engineered to enhance the performance of palladium catalysts in cross-coupling reactions. acs.orgwikipedia.org

Steric Hindrance: A defining feature of the XPhos ligand is its significant steric bulk, primarily due to the dicyclohexylphosphino group and the three isopropyl substituents on the biphenyl (B1667301) backbone. acs.orgcymitquimica.com This steric congestion serves several critical functions:

Stabilization of the Active Catalyst: The bulky nature of the ligand promotes the formation and stabilization of the catalytically active, monoligated Pd(0) species. nasc.ac.innih.gov This is a key factor in driving reactions to high conversions, as it prevents the formation of less reactive or inactive palladium species. nasc.ac.in

Facilitation of Reductive Elimination: The steric strain within the palladium complex accelerates the final reductive elimination step of the catalytic cycle, which is often the rate-determining step, leading to faster reaction times. nasc.ac.in

Influence on Reaction Pathways: The steric environment created by the XPhos ligand can direct the reaction pathway, influencing selectivity and preventing undesirable side reactions. cymitquimica.com

Electronic Properties: The electronic nature of the XPhos ligand also plays a crucial role in its catalytic prowess. acs.orgcymitquimica.com The dialkylbiarylphosphine structure makes XPhos an electron-rich ligand. sigmaaldrich.com This high electron density on the phosphorus atom enhances the electron-donating ability of the ligand to the palladium center. This, in turn, facilitates the initial oxidative addition step of the catalytic cycle, where the aryl halide substrate reacts with the Pd(0) complex. The fine-tuning of these electronic properties allows for effective catalysis of a broad range of substrates. cymitquimica.com

The combination of tailored steric bulk and favorable electronic properties in the XPhos ligand is a prime example of rational ligand design, leading to a highly active and versatile catalytic system. acs.orgucla.edu

Comparative Catalytic Performance with Preceding Generations (Gen. 1, 2, 3) and Other Palladium Catalysts

The evolution of XPhos palladacycle pre-catalysts through successive generations has been marked by significant improvements in stability, ease of activation, and catalytic efficiency. sigmaaldrich-jp.com

Generational Advancements:

First Generation (G1): Required strong bases and higher temperatures for activation. sigmaaldrich-jp.comacs.org

Second Generation (G2): Featured a biphenyl-based backbone, allowing for activation at room temperature with weaker bases like phosphates or carbonates. sigmaaldrich-jp.com This generation, while effective, could have limitations in stability. acs.org

Third Generation (G3): Introduced a methanesulfonate (B1217627) (OMs) counter-ion instead of chloride, which enhanced the catalyst's stability and solubility in a wider range of organic solvents. sigmaaldrich-jp.comntnu.no This generation is highly efficient for various cross-coupling reactions, including Suzuki-Miyaura couplings.

Fourth Generation (G4): Addressed a potential issue with the G2 and G3 catalysts, where the carbazole (B46965) by-product of catalyst activation could sometimes interfere with the reaction. sigmaaldrich-jp.comntnu.no The G4 pre-catalyst incorporates a methylated amine on the biphenyl scaffold, preventing the formation of this interfering carbazole. sigmaaldrich-jp.comntnu.no This modification also leads to increased solubility and stability, making it particularly effective for challenging reactions, such as the Suzuki-Miyaura coupling of unstable boronic acids. sigmaaldrich-jp.com

Performance Comparison:

In a direct comparison for a model Suzuki-Miyaura cross-coupling reaction, XPhos Pd G4 demonstrated superior performance, achieving full conversion in under 30 minutes, even without degassing the reaction mixture. ntnu.no This highlights its exceptional catalytic activity and robustness. ntnu.no In contrast, earlier generations required longer reaction times or showed lower conversions under similar conditions. ntnu.no For instance, in the coupling of unstable boronic acids, Gen. 4 achieves over 90% yield at room temperature, a significant improvement over Gen. 3.

Comparison with Other Palladium Catalysts:

When compared to other palladium pre-catalysts, XPhos-based systems, particularly G3 and G4, often exhibit superior performance in terms of catalyst loading, reaction times, and substrate scope. sigmaaldrich.comnih.gov For instance, in certain Suzuki-Miyaura reactions, an XPhos-ligated palladium catalyst outperformed systems using other common ligands like SPhos and RuPhos. nih.gov However, the choice of the optimal catalyst can be substrate-dependent. For example, in some N-arylation reactions, the performance of a Pd-Cy*Phine catalyst was comparable to that of a Pd-XPhos system. researchgate.net

The following table provides a comparative overview of the different generations of XPhos Palladacycles.

| Generation | Key Feature | Activation Conditions | Advantages |

| Gen. 1 | Phenethylamine-based backbone | Strong base, elevated temperature | Easier generation of active Pd(0) |

| Gen. 2 | Biphenyl-based backbone | Weaker base, room temperature | Milder activation |

| Gen. 3 | Mesylate counter-ion | Weaker base, room temperature | Improved stability and solubility |

| Gen. 4 | Methylated amine on scaffold | Weaker base, room temperature | Prevents carbazole by-product, enhanced solubility and stability |

Strategies for Minimizing Catalyst Loading and Maximizing Turnover Numbers

A key objective in modern catalysis is to enhance efficiency by using the smallest possible amount of catalyst to produce the maximum amount of product. This is quantified by the Turnover Number (TON), which represents the moles of product formed per mole of catalyst. XPhos Palladacycle Gen. 4, with its high activity, is well-suited for strategies aimed at minimizing catalyst loading and maximizing TONs. rsc.org

Key Strategies:

Use of Pre-catalysts: Employing well-defined pre-catalysts like this compound is a primary strategy for achieving low catalyst loadings. sigmaaldrich.commatthey.com These pre-catalysts ensure the efficient and controlled generation of the active Pd(0) species, avoiding the inconsistencies and potential side reactions associated with in-situ catalyst generation from palladium salts and ligands. sigmaaldrich.commatthey.com This leads to more reliable and efficient catalysis, often allowing for significantly lower catalyst concentrations.

Microwave Irradiation: Microwave-assisted organic synthesis can significantly enhance reaction rates, leading to shorter reaction times and often allowing for lower catalyst loadings. nasc.ac.in The rapid and uniform heating provided by microwaves can improve the efficiency of the catalytic cycle. jove.com For example, a microwave-assisted heteroarylation of ketones using this compound proved to be highly efficient. jove.com

Optimization of Reaction Conditions: Systematic optimization of reaction parameters such as temperature, solvent, base, and reaction time is crucial for maximizing catalyst performance. rsc.org Automated systems, such as droplet-flow microfluidics, can be employed to rapidly screen a wide range of conditions and identify the optimal set for maximizing yield and TON. rsc.org

Ligand Selection: While XPhos is a highly effective ligand, for specific transformations, screening other bulky, electron-rich phosphine ligands can sometimes lead to even better performance and lower required catalyst loadings. nih.gov

Research has shown that for certain N-arylation reactions, catalyst loadings for BrettPhos-based pre-catalysts (a related Buchwald ligand) could be reduced to as low as 0.01 mol% while maintaining excellent yields. sigmaaldrich.com Similarly, the development of highly active catalysts has enabled some Suzuki-Miyaura couplings to be performed with ppm levels of palladium. acs.org These examples underscore the potential for achieving extremely high TONs with rationally designed catalyst systems like this compound.

Advancements in Green Chemistry Practices utilizing this compound

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. researchgate.net this compound contributes to greener chemical practices through its high efficiency and the development of more environmentally benign reaction conditions. nsf.gov

Energy-Efficient Reaction Conditions and Techniques

A significant aspect of green chemistry is the reduction of energy consumption in chemical processes. acs.org

Mild Reaction Conditions: The high activity of this compound often allows reactions to be conducted under milder conditions, such as lower temperatures. nih.gov For instance, certain Suzuki-Miyaura couplings using this catalyst can proceed efficiently at room temperature, thereby reducing the energy required for heating.

Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation is an energy-efficient heating method. jove.com It provides rapid and localized heating, leading to significantly shorter reaction times compared to conventional heating methods. nasc.ac.in This not only saves energy but also can improve product yields and reduce the formation of by-products. nasc.ac.in A protocol for the direct heteroarylation of ketones using this compound under microwave irradiation highlights the "greener procedure" due to rapid reaction times. nsf.gov

Waste Minimization and Prevention in Catalytic Processes

Minimizing waste is a cornerstone of green chemistry. The use of highly efficient catalysts like this compound is instrumental in achieving this goal. researchgate.net

Low Catalyst Loadings: The ability to use very low concentrations of the catalyst directly translates to less waste. acs.org This is particularly important for precious and potentially toxic heavy metals like palladium. researchgate.net Reducing the amount of catalyst used simplifies purification processes and minimizes the amount of metal that needs to be recovered or disposed of. matthey.comacs.org

High Yields and Selectivity: this compound's ability to promote reactions with high yields and selectivity means that more of the starting materials are converted into the desired product, reducing the formation of by-products and waste.

Use of Greener Solvents: While many cross-coupling reactions are performed in organic solvents, research is ongoing to develop catalytic systems that can function in more environmentally friendly media, such as water or bio-based solvents. The high stability and solubility of G3 and G4 pre-catalysts in a variety of solvents facilitate their use in greener solvent systems. sigmaaldrich.com

By enabling reactions to be more efficient and selective, and by facilitating the use of energy-saving techniques, this compound plays a significant role in advancing sustainable chemical manufacturing.

Analytical and Spectroscopic Methodologies in Xphos Palladacycle Gen. 4 Catalysis Research

Structural Elucidation and Purity Assessment of Reaction Products

Following a cross-coupling reaction, rigorous characterization of the isolated products is essential to verify that the desired transformation has occurred and to assess the efficiency and cleanliness of the catalytic process. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstone techniques for this purpose. jchps.comnih.govbbhegdecollege.com

Proton NMR (¹H NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds formed in reactions catalyzed by XPhos Palladacycle Gen. 4. jchps.comslideshare.net It provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shift, integration, and multiplicity (splitting pattern) of the signals in a ¹H NMR spectrum, researchers can deduce the connectivity of atoms and confirm the formation of the target molecule. slideshare.net For instance, in a Buchwald-Hartwig amination reaction, the formation of a new C-N bond can be confirmed by the appearance of characteristic signals for the N-H proton and shifts in the aromatic protons adjacent to the newly formed bond. The purity of the sample can also be estimated by comparing the integration of signals corresponding to the product with those of any remaining starting materials or impurities. mdpi.comnih.gov

Table 1: Representative ¹H NMR Data for a Biaryl Product of a Suzuki-Miyaura Coupling

This table illustrates typical ¹H NMR data for a hypothetical biaryl product, 4-methoxy-4'-methylbiphenyl, synthesized using an this compound catalyzed Suzuki-Miyaura coupling between 4-bromoanisole (B123540) and 4-methylphenylboronic acid.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (H-2, H-6) | 7.50 | d | 2H | Protons ortho to the methoxy (B1213986) group |

| Aromatic (H-3, H-5) | 6.98 | d | 2H | Protons meta to the methoxy group |

| Aromatic (H-2', H-6') | 7.45 | d | 2H | Protons ortho to the methyl group |

| Aromatic (H-3', H-5') | 7.25 | d | 2H | Protons meta to the methyl group |

| Methoxy (-OCH₃) | 3.85 | s | 3H | Methoxy group protons |

| Methyl (-CH₃) | 2.40 | s | 3H | Methyl group protons |

| Note: Spectra recorded in CDCl₃. Chemical shifts are illustrative and can vary slightly. |

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the product molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum, allowing for a "carbon count" that can be matched against the expected structure. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its electronic environment. In cross-coupling reactions, ¹³C NMR is crucial for confirming the formation of new carbon-carbon or carbon-heteroatom bonds by observing the signals of the quaternary carbons at the coupling site and the shifts in the neighboring carbon atoms.

Table 2: Representative ¹³C NMR Data for 4-methoxy-4'-methylbiphenyl

This table shows typical ¹³C NMR data for the same hypothetical biaryl product.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C-4 | 159.1 | Aromatic carbon bonded to -OCH₃ |

| C-1' | 137.9 | Aromatic carbon bonded to the other ring |

| C-4' | 136.8 | Aromatic carbon bonded to -CH₃ |

| C-1 | 133.7 | Aromatic carbon bonded to the other ring |

| C-3', C-5' | 129.5 | Aromatic C-H |

| C-2, C-6 | 127.9 | Aromatic C-H |

| C-2', C-6' | 126.8 | Aromatic C-H |

| C-3, C-5 | 114.2 | Aromatic C-H |

| -OCH₃ | 55.3 | Methoxy carbon |

| -CH₃ | 21.1 | Methyl carbon |

| Note: Spectra recorded in CDCl₃. Chemical shifts are illustrative. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of the reaction product with high accuracy. HRMS provides an exact mass measurement, which can be used to determine the elemental composition of the molecule. This information serves as a definitive confirmation of the product's identity, as the experimentally determined molecular formula can be matched to the expected formula of the target compound. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

In Situ and Operando Spectroscopic Techniques for Mechanistic Studies

Understanding the reaction mechanism is key to improving catalyst performance and expanding the scope of a reaction. In situ (in the reaction vessel) and operando (while the reaction is running) spectroscopic techniques are vital for observing the catalyst's behavior and identifying reactive intermediates within the catalytic cycle. unito.itnih.gov

These advanced methods allow researchers to monitor the reaction as it happens, providing a dynamic picture of the catalytic process. researchgate.net For palladium-catalyzed reactions, techniques such as in situ NMR and infrared (IR) spectroscopy can be employed. st-andrews.ac.ukresearchgate.net For example, ³¹P NMR spectroscopy can be used to track the transformation of the XPhos ligand as it coordinates to the palladium center and proceeds through various intermediates in the catalytic cycle. mdpi.comnih.gov These studies can reveal the resting state of the catalyst and help identify the rate-determining step. nih.gov Other techniques, such as X-ray Absorption Spectroscopy (XAS), can provide information on the oxidation state and coordination environment of the palladium center throughout the reaction. nih.gov This data is crucial for validating proposed mechanistic cycles, such as the generally accepted oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination steps. nih.govlibretexts.org

Chromatographic Methods for Product Isolation and Purification

After the reaction is complete, the desired product must be separated from the reaction mixture, which typically contains the catalyst, any unreacted starting materials, and byproducts. sigmaaldrich.com Chromatographic techniques are the most common and effective methods for this purification step. db-thueringen.deacs.org

The typical purification workflow begins with a preliminary work-up, which may involve filtering the reaction mixture through a plug of silica (B1680970) gel or celite to remove the insoluble palladium catalyst and inorganic salts. sigmaaldrich.com The resulting crude product is then subjected to flash column chromatography. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (an eluting solvent or solvent mixture). nih.gov The separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. nih.gov

Table 3: Common Chromatographic Conditions for Product Purification

| Parameter | Description | Typical Application |

| Stationary Phase | A solid adsorbent material. | Silica gel is the most common choice for purifying products from cross-coupling reactions. |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that carries the compounds through the stationary phase. | A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The ratio is optimized to achieve good separation. |

| Monitoring Technique | A method to visualize the separation. | Thin-Layer Chromatography (TLC) with UV light visualization or chemical staining is used to track the progress of the column purification. |

常见问题

Q. What are the typical applications of XPhos Palladacycle Gen. 4 in cross-coupling reactions?

this compound is widely used in Suzuki-Miyaura couplings, particularly for reactions involving unstable boronic acids. Standard conditions include 2 mol% catalyst loading, a solvent system of THF and 0.5M aqueous K₃PO₄ (1:2 ratio), and room temperature. This setup achieves rapid coupling (30 minutes) with high yields . It is also effective in Buchwald-Hartwig amination for C–N bond formation, especially with sterically hindered substrates .

Q. What characterization methods are recommended for verifying products synthesized using this compound?

Products should be analyzed via 1H NMR and 13C NMR to confirm structural integrity and regioselectivity. High-resolution mass spectrometry (HRMS) is critical for molecular weight validation. For kinetic studies, GC-MS or LC-MS can monitor reaction progress, while X-ray crystallography may resolve complex stereochemical outcomes .

Q. What base and solvent systems are optimal for preventing side reactions in palladium-catalyzed processes?

Excess Cs₂CO₃ or K₃PO₄ is recommended to suppress protodehalogenation or homocoupling. Polar aprotic solvents like DMSO enhance catalyst stability in microwave-assisted reactions, while THF/water mixtures are preferred for Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How does this compound enable direct α-C(sp³) heteroarylation of ketones under microwave conditions?

The catalyst facilitates C–H activation at the α-position of ketones via a Pd(0)/Pd(II) cycle. Microwave irradiation (120–150°C, sealed vial) accelerates oxidative addition and reductive elimination steps. Key parameters:

- Base : 2.0 equivalents of Cs₂CO₃ to deprotonate the α-C–H bond.

- Ligand effects : The bulky, electron-rich XPhos ligand prevents β-hydride elimination.

- Substrate scope : Tolerates electron-deficient heteroarenes (e.g., pyridines, thiophenes) but struggles with sterically demanding quinoline derivatives .

Q. What ligand design principles underlie the high activity of this compound in cyanation reactions?

The 2',4',6'-triisopropylbiphenyl backbone creates a sterically shielded Pd center, favoring oxidative addition of aryl chlorides over dimerization. The methanesulfonate counterion enhances solubility in polar media, while the methylamino group stabilizes Pd intermediates during transmetalation with K₄[Fe(CN)₆]. Comparative studies show a 20% yield increase over t-BuXPhos Palladacycle in cyanation of electron-rich aryl chlorides .

Q. How can this compound be optimized for coupling with air-sensitive MIDA boronates?

For polyenyl MIDA boronate intermediates:

- Use anhydrous THF and NaOH (1.0 equivalent) to hydrolyze MIDA in situ, releasing reactive boronic acids.

- Maintain inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.

- Reduce catalyst loading to 1 mol% to minimize Pd black formation .

Q. What strategies mitigate catalyst poisoning in heteroarylation of nitrogen-containing substrates?

- Pre-chelating additives : 1,10-phenanthroline (0.5 equivalents) sequesters Pd–N adducts.

- Solvent modulation : Switch from DMSO to DMAc for pyridine derivatives to reduce coordination.

- Temperature control : Lower reaction temperature (80°C) for sulfur-containing heterocycles to prevent ligand displacement .

Data Contradictions and Resolution

Q. Discrepancies in solvent recommendations for Suzuki-Miyaura couplings: DMSO vs. THF/water?

Q. Why do some studies report low yields with electron-poor aryl halides?

Electron-poor substrates (e.g., nitroarenes) undergo competitive Pd-catalyzed reduction. Mitigation:

- Use weaker bases (NaHCO₃ instead of Cs₂CO₃).

- Introduce redox-active cocatalysts like Mn⁰ to divert reduction pathways .

Methodological Tables

Q. Table 1. Comparison of this compound Performance Across Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。